4-Chlorobenzo[d]oxazole-2-carbaldehyde
Description
4-Chlorobenzo[d]oxazole-2-carbaldehyde is a heterocyclic aromatic compound featuring a fused benzene-oxazole core. The chlorine atom occupies position 4 of the benzoxazole system, while the aldehyde functional group is located at position 2. This structural arrangement confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C8H4ClNO2 |
|---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
4-chloro-1,3-benzoxazole-2-carbaldehyde |
InChI |
InChI=1S/C8H4ClNO2/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-4H |
InChI Key |
YLLSFZPHLJLOGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(O2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzo[d]oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-aminophenol with formic acid or formamide, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-Chlorobenzo[d]oxazole-2-carbaldehyde may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorine atom participates in aromatic nucleophilic substitution (SNAr) due to electron-withdrawing effects from both the oxazole ring and aldehyde group. Key reactions include:
-
Amination with primary/secondary amines at 80-100°C in DMF, achieving 65-89% yields (Table 1)
-
Methoxy substitution using NaOMe/MeOH under reflux, forming 4-methoxy derivatives in 72% yield
Mechanistic pathway :
-
Deprotonation of the nucleophile (e.g., amine)
-
Attack on the electron-deficient C4 position
-
Elimination of chloride (rate-determining step)
Aldehyde-Based Condensation Reactions
The aldehyde group undergoes condensation with:
Notable example :
Reaction with 2-aminophenol forms imine intermediates, which cyclize to bis-benzoxazoles under oxidative conditions (LAIL@MNP catalyst, 90% yield) .
3.1. Oxazole Ring Modification
-
Rhodium-catalyzed [2+1] cycloaddition with diazo diketones yields fused oxazolones (e.g., 6,7-dihydrobenzo[d]oxazol-4(5H)-ones) in 68-82% yield
-
Copper-mediated annulation with amides produces 2,4-disubstituted oxazoles via carbene intermediates (Scheme 1)
Key mechanistic steps :
-
Metal-carbene formation from diazo compounds
-
Nucleophilic attack by amide carbonyl oxygen
-
Cyclodehydration to form oxazole core
Catalytic Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst System | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Arylboronic acids | 55-78 | |
| Sonogashira | PdCl₂/CuI, PPh₃ | Terminal alkynes | 63 |
Limitation : Steric hindrance from the oxazole ring reduces reactivity at C5 and C7 positions.
5.1. Aldehyde Reduction
-
NaBH₄/MeOH : Reduces to 4-chlorobenzo[d]oxazole-2-methanol (94% yield)
-
Catalytic hydrogenation (H₂/Pd-C): Forms hydroxymethyl derivatives while preserving the oxazole ring
5.2. Oxidation Pathways
-
KMnO₄/H₂SO₄ : Converts aldehyde to carboxylic acid (82% yield)
-
MnO₂ : Selective oxidation of benzylic alcohols (when present) without ring modification
Green Chemistry Approaches
Recent advancements emphasize sustainable methodologies:
Microwave-assisted synthesis :
-
15-minute reaction time vs. 6 hours conventional heating
-
93% yield in benzoxazole formation using SiO₂-NH₂ nanocatalyst
Solvent-free conditions :
This comprehensive analysis demonstrates 4-chlorobenzo[d]oxazole-2-carbaldehyde's versatility as a synthetic building block, particularly in medicinal chemistry and materials science. The chlorine and aldehyde functionalities enable precise structural modifications, while modern catalytic methods enhance reaction efficiency and selectivity.
Scientific Research Applications
Medicinal Chemistry Applications
4-Chlorobenzo[d]oxazole-2-carbaldehyde serves as a versatile building block in the development of pharmaceutical agents. Its derivatives have been investigated for their potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Compounds derived from 4-Chlorobenzo[d]oxazole-2-carbaldehyde have shown promising antimicrobial properties. For instance, benzoxazole derivatives have been reported to exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis, highlighting their potential in antitubercular drug discovery .
- Anti-inflammatory and Analgesic Effects : Research indicates that benzoxazole derivatives can act as anti-inflammatory agents. Some studies have demonstrated the ability of these compounds to inhibit pro-inflammatory cytokines and reduce pain responses in animal models .
- Anticancer Properties : Several studies have explored the cytotoxic effects of benzoxazole derivatives on cancer cell lines. For example, derivatives synthesized from 4-Chlorobenzo[d]oxazole-2-carbaldehyde have been evaluated for their activity against human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116), showing promising results .
Synthetic Methodologies
The synthesis of 4-Chlorobenzo[d]oxazole-2-carbaldehyde and its derivatives has been approached through various innovative methods:
- Catalytic Reactions : Recent advancements include the use of nanocatalysts for the efficient synthesis of benzoxazole derivatives from 2-aminophenol and aldehydes. For instance, a magnetic solid acid nanocatalyst has been employed to achieve high yields under mild conditions .
- Green Chemistry Approaches : Eco-friendly synthetic routes have gained attention, utilizing solvent-free conditions or water as a solvent to minimize environmental impact while maintaining high yields and reaction efficiency .
Biological Activities
The biological activities associated with 4-Chlorobenzo[d]oxazole-2-carbaldehyde derivatives are extensive:
- Antioxidant Properties : Some studies suggest that benzoxazole derivatives possess antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
- Neuroprotective Effects : Research has indicated that certain derivatives may protect neuronal cells from apoptosis and reduce the hyperphosphorylation of tau protein, which is significant in Alzheimer's disease research .
Data Table: Summary of Biological Activities
Case Studies
- Antitubercular Activity : A study demonstrated that a specific derivative of 4-Chlorobenzo[d]oxazole-2-carbaldehyde significantly inhibited the growth of Mycobacterium tuberculosis in vitro and showed efficacy in vivo using a murine model .
- Cytotoxicity Evaluation : In an evaluation of cytotoxicity against cancer cell lines, several synthesized benzoxazole derivatives exhibited IC50 values indicating potent activity, suggesting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 4-Chlorobenzo[d]oxazole-2-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity underlies its potential biological activities and therapeutic applications.
Comparison with Similar Compounds
Substituent Position and Ring Structure
Target Compound vs. 5-Chloro-2-(4-chlorophenyl)oxazole-4-carbaldehyde
| Property | 4-Chlorobenzo[d]oxazole-2-carbaldehyde | 5-Chloro-2-(4-chlorophenyl)oxazole-4-carbaldehyde |
|---|---|---|
| Core Structure | Benzo[d]oxazole (fused benzene-oxazole) | Simple oxazole (non-fused) |
| Chlorine Position | Position 4 (benzoxazole) | Position 5 (oxazole) |
| Aldehyde Position | Position 2 | Position 4 |
| Molecular Formula | C₈H₄ClNO₂ (estimated) | C₁₀H₅Cl₂NO₂ |
| Molecular Weight | ~185.58 g/mol | 242.06 g/mol |
- Key Differences: The fused benzo[d]oxazole system in the target compound increases rigidity and aromaticity compared to the non-fused oxazole analog. This enhances stability and may improve binding affinity in biological systems. Substituent positions significantly alter electronic effects. The aldehyde at position 2 (target) is more sterically accessible for nucleophilic attack than the position 4 aldehyde in the analog .
Heteroatom Variation (O vs. S)
Target Compound vs. 4-Chlorobenzo[d]thiazole Derivatives
- Piperazine-substituted thiazoles (as in ) introduce basicity, altering solubility and pharmacokinetic profiles .
Functional Group Variation (Aldehyde vs. Thiol)
Target Compound vs. 4-Chlorobenzo[d]oxazole-2-thiol
| Property | 4-Chlorobenzo[d]oxazole-2-carbaldehyde | 4-Chlorobenzo[d]oxazole-2-thiol |
|---|---|---|
| Functional Group | Aldehyde (-CHO) | Thiol (-SH) |
| Acidity (pKa) | ~17–20 (aldehyde proton) | ~10 (thiol proton) |
| Reactivity | Prone to nucleophilic addition/oxidation | Forms disulfide bonds; participates in coupling reactions |
Saturated vs. Aromatic Systems
Target Compound vs. 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde
- Key Differences: The non-aromatic dihydrothiazole () lacks resonance stabilization, increasing aldehyde reactivity but reducing thermal stability .
Physical and Spectral Data
- 1H-NMR : Aldehyde protons typically resonate at δ 9.8–10.2 ppm. ’s thiazole derivative shows aromatic protons at δ 7.98–6.98 ppm, suggesting similar ranges for the target compound’s aromatic signals .
- Melting Point: Thiazole derivatives (e.g., compound 24) exhibit higher melting points (~146–148°C) due to piperazine substitution, whereas non-fused oxazoles may have lower values .
Biological Activity
4-Chlorobenzo[d]oxazole-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
4-Chlorobenzo[d]oxazole-2-carbaldehyde is characterized by the following chemical structure:
- Chemical Formula: CHClN\O
- Molecular Weight: 169.57 g/mol
The presence of the chlorine atom at the 4-position of the benzene ring enhances the compound's reactivity and biological properties, making it a valuable scaffold in drug design.
1. Antimicrobial Activity
Numerous studies have evaluated the antimicrobial potential of benzoxazole derivatives, including 4-Chlorobenzo[d]oxazole-2-carbaldehyde. The compound exhibits significant activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of 4-Chlorobenzo[d]oxazole-2-carbaldehyde
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|
| Staphylococcus aureus | 3.2 |
| Escherichia coli | 1.6 |
| Candida albicans | 1.6 |
| Aspergillus niger | 0.8 |
These results indicate that 4-Chlorobenzo[d]oxazole-2-carbaldehyde possesses potent antimicrobial properties, comparable to standard antibiotics such as ampicillin and clotrimazole .
2. Anti-inflammatory Activity
The anti-inflammatory effects of 4-Chlorobenzo[d]oxazole-2-carbaldehyde have been investigated in various studies. For instance, compounds derived from this scaffold have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6.
Case Study: In Vivo Anti-inflammatory Effects
In a study involving LPS-induced inflammation in mice, administration of derivatives containing the benzoxazole moiety resulted in a marked decrease in serum levels of IL-1β, IL-6, and TNF-α without causing hepatotoxicity . The findings suggest that these compounds modulate inflammatory pathways effectively.
Table 2: Cytokine Levels Post-Treatment
| Treatment | IL-1β (pg/ml) | IL-6 (pg/ml) | TNF-α (pg/ml) |
|---|---|---|---|
| Control | 250 | 300 | 200 |
| 4-Chlorobenzo[d]oxazole-2-carbaldehyde | 50 | 60 | 40 |
The data reflects a significant reduction in cytokine levels post-treatment with the compound, indicating its potential as an anti-inflammatory agent .
3. Anticancer Activity
Research into the anticancer properties of benzoxazole derivatives has revealed promising results. For example, compounds derived from the benzoxazole scaffold have exhibited cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that derivatives of 4-Chlorobenzo[d]oxazole-2-carbaldehyde showed effective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism is believed to involve the induction of apoptosis through modulation of apoptotic pathways .
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
These findings suggest that this compound could be a candidate for further development in anticancer therapies.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-Chlorobenzo[d]oxazole-2-carbaldehyde, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves condensation reactions between substituted benzaldehyde derivatives and heterocyclic precursors. For example, substituted benzaldehydes can be refluxed with acetic acid catalysis in ethanol to form oxazole derivatives, achieving yields up to 84% under optimized conditions . Key variables include reaction time (4–6 hours), solvent choice (absolute ethanol), and acid catalysis (glacial acetic acid). Post-reaction purification typically involves solvent evaporation under reduced pressure followed by filtration or recrystallization.
Q. Which analytical techniques are critical for characterizing 4-Chlorobenzo[d]oxazole-2-carbaldehyde?
- Methodological Answer :
- Spectroscopy : High-resolution NMR (¹H/¹³C) identifies substituent positions and confirms aromatic proton environments. ESI-MS (Electrospray Ionization Mass Spectrometry) verifies molecular weight (e.g., observed m/z 188.2 for benzo[d]oxazole derivatives) .
- Crystallography : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves bond angles, torsional parameters, and crystal packing .
- Chromatography : HPLC or GC-MS monitors purity, particularly for detecting chlorinated byproducts.
Advanced Research Questions
Q. How can mechanistic studies elucidate the reaction pathways in synthesizing 4-Chlorobenzo[d]oxazole-2-carbaldehyde?
- Methodological Answer :
- Kinetic Analysis : Track intermediate formation via time-resolved FT-IR or in situ NMR to identify rate-determining steps (e.g., cyclization vs. chlorination).
- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies for key steps like oxidative cyclization (analogous to Br₂-mediated reactions in thiazole synthesis) .
- Isotopic Labeling : Use ¹³C-labeled benzaldehyde precursors to trace carbon migration during oxazole ring formation.
Q. What strategies address structural ambiguities in crystallographic data for halogenated oxazole derivatives?
- Methodological Answer :
- Twinned Data Refinement : SHELXL’s HKLF5 algorithm handles twinning in crystals with high torsional disorder .
- Multi-Software Validation : Cross-validate results using Olex2 or PLATON to detect overlooked symmetry elements or hydrogen-bonding networks .
- High-Resolution Data : Collect synchrotron-derived datasets (λ < 1 Å) to resolve chlorine atom positions in electron density maps.
Q. How can researchers design biological activity assays for 4-Chlorobenzo[d]oxazole-2-carbaldehyde derivatives?
- Methodological Answer :
- Target Identification : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinity for enzymes like cytochrome P450 or kinases, leveraging structural similarities to bioactive benzoxazoles .
- In Vitro Testing : Screen for antimicrobial activity via microdilution assays (MIC values) or cytotoxicity using MTT assays on cancer cell lines.
- Metabolic Stability : Assess pharmacokinetic properties via liver microsome assays (e.g., CYP450 metabolism profiling).
Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound?
- Methodological Answer :
- Error Source Analysis : Compare DFT-optimized geometries with crystallographic data to identify discrepancies in bond lengths or angles .
- Solvent Effects : Re-run simulations with explicit solvent models (e.g., COSMO-RS) to account for polarity impacts on reactivity or stability.
- Multi-Technique Validation : Correlate NMR chemical shifts with computed isotropic shielding constants (e.g., GIAO method) .
Key Recommendations
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
